(Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, a piperidine ring, and a benzamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Enone Intermediate: This step involves the reaction of a brominated ketone with a fluorophenyl compound under basic conditions to form the enone intermediate.
Piperidine Addition: The enone intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.
Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom in the compound can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. It could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- N-(1-Bromo-1-(2-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorophenyl group, in particular, can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H20BrFN2O2 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrFN2O2/c22-18(16-11-5-6-12-17(16)23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)/b19-18- |
InChI Key |
MFBAZZXJTSPYDP-HNENSFHCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2F)/Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2F)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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